Cefepime (chloride)

Antimicrobial Resistance Pseudomonas aeruginosa MIC90

Cefepime (chloride), specifically cefepime hydrochloride, is a semi-synthetic, parenteral, fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its chemical designation includes a quaternized nitrogen on the C-3 side chain, conferring a zwitterionic nature that enhances penetration through the outer membrane of Gram-negative bacteria.

Molecular Formula C19H25ClN6O5S2
Molecular Weight 517.0 g/mol
Cat. No. B12407784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefepime (chloride)
Molecular FormulaC19H25ClN6O5S2
Molecular Weight517.0 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Cl-]
InChIInChI=1S/C19H24N6O5S2.ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);1H/b23-12-;/t13-,17-;/m1./s1
InChIKeyMMRINLZOZVAPDZ-LSGRDSQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefepime (chloride) for Scientific and Industrial Procurement: Baseline Overview


Cefepime (chloride), specifically cefepime hydrochloride, is a semi-synthetic, parenteral, fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria [1]. Its chemical designation includes a quaternized nitrogen on the C-3 side chain, conferring a zwitterionic nature that enhances penetration through the outer membrane of Gram-negative bacteria [2]. The compound is characterized by high water solubility and is commonly supplied as a sterile powder for reconstitution, typically formulated with L-arginine to maintain a pH of 4.0–6.0 in solution [3]. It is the active pharmaceutical ingredient in the reference listed drug Maxipime® [4].

Why Substituting Cefepime (chloride) with Other Cephalosporins or β-Lactams is Not Recommended


Despite belonging to the cephalosporin class, cefepime (chloride) exhibits unique properties that prevent its straightforward substitution with other agents like third-generation cephalosporins (e.g., ceftazidime, ceftriaxone) or piperacillin-tazobactam. Its structural characteristics confer a distinct resistance profile to AmpC β-lactamases, a key resistance mechanism in many problematic nosocomial pathogens such as Enterobacter cloacae and Pseudomonas aeruginosa [1]. Furthermore, its pharmacokinetic and pharmacodynamic (PK/PD) profile, including superior penetration into the cerebrospinal fluid (CSF) and lower required exposure targets (%fT>MIC) for bactericidal activity, creates specific therapeutic niches where alternative agents would be predicted to fail or require dose adjustments that are not clinically feasible [2]. Therefore, procurement decisions based solely on in-class potency or cost without considering these specific differentiators can lead to therapeutic failure in critical care and antimicrobial stewardship settings [3].

Quantitative Differentiation Evidence for Cefepime (chloride) vs. Key Comparators


Superior Potency Against Aminoglycoside-Resistant Pseudomonas aeruginosa

In a study of aminoglycoside-resistant P. aeruginosa clinical isolates, cefepime demonstrated significantly lower MIC90 values compared to ceftazidime and cefpirome, indicating superior in vitro potency against this difficult-to-treat phenotype [1].

Antimicrobial Resistance Pseudomonas aeruginosa MIC90

Reduced Hydrolytic Efficiency by AmpC β-Lactamases

Cefepime exhibits a 1000-fold (3 log) reduction in hydrolytic efficiency compared to traditional cephalosporins like cephalothin when exposed to AmpC β-lactamases from Morganella morganii [1]. This stability translates into lower MICs against AmpC-overproducing organisms.

β-Lactamase Stability AmpC Hydrolysis Rate

Lower Resistance Rates Among Cefotaxime-Resistant Enterobacter cloacae

A Korean surveillance study demonstrated a stark contrast in resistance rates among cefotaxime-resistant E. cloacae isolates, where only 7% were resistant to cefepime compared to 100% resistance to ceftazidime [1].

Cross-Resistance Enterobacter cloacae Surveillance

Superior Probability of Pharmacodynamic Target Attainment in Cerebrospinal Fluid

Based on Monte Carlo simulation of patient data, cefepime (2 g q8h) demonstrated a significantly higher probability of achieving bactericidal targets (100% T>MIC) in the cerebrospinal fluid (CSF) against S. pneumoniae compared to ceftriaxone (2 g q12h) [1].

Pharmacodynamics Cerebrospinal Fluid Meningitis Streptococcus pneumoniae

Lower Required Pharmacodynamic Target for Bactericidal Activity

In vivo and in vitro pharmacodynamic models reveal that cefepime requires a lower percentage of the dosing interval where free drug concentrations exceed the MIC (%fT>MIC) to achieve a 1 log10 kill compared to the class standard for cephalosporins [1].

Pharmacodynamics Target Attainment fT>MIC Enterobacterales

Enhanced Aqueous Solubility of the Hydrochloride Salt Form

The hydrochloride salt of cefepime exhibits significantly higher aqueous solubility compared to the pure (zwitterionic) form, which simplifies preparation of stock solutions and media supplementation for in vitro and in vivo research applications .

Formulation Science Solubility Cefepime HCl

Optimal Application Scenarios for Cefepime (chloride) Based on Verified Differentiation Evidence


Empirical Therapy of Nosocomial Meningitis in the ICU

For critically ill patients with suspected post-neurosurgical or healthcare-associated meningitis, cefepime is a scientifically justified empirical choice. This is supported by its demonstrated 82% probability of achieving 100% T>MIC in CSF against S. pneumoniae, a 17-percentage-point advantage over ceftriaxone [1], and its robust activity against nosocomial Gram-negative bacilli, including P. aeruginosa and AmpC-producing Enterobacteriaceae [2].

Treatment of Infections Caused by AmpC-Derepressed Organisms (e.g., Enterobacter cloacae)

Cefepime is the preferred β-lactam for treating infections where AmpC β-lactamase production is a primary resistance mechanism. Its selection is validated by a 1000-fold reduction in hydrolytic efficiency compared to cephalothin [1] and a 93-percentage-point lower resistance rate among cefotaxime-resistant E. cloacae isolates (7% vs. 100% for ceftazidime) [2]. This makes it a reliable alternative to carbapenems in antimicrobial stewardship programs.

High-Dose, Extended-Infusion Regimens for Multidrug-Resistant Pseudomonas aeruginosa

The 4-fold greater potency (MIC90 of 32 mg/L vs. 128 mg/L) of cefepime compared to ceftazidime against aminoglycoside-resistant P. aeruginosa [1], combined with its lower required PD target of ~30% fT>MIC [2], makes it an ideal candidate for PK/PD-optimized dosing strategies (e.g., prolonged or continuous infusions). This approach maximizes the probability of target attainment even against isolates with elevated MICs in critically ill patients.

In Vitro Susceptibility Testing and Pharmacokinetic/Pharmacodynamic Modeling

For laboratory scientists conducting MIC determinations or PK/PD modelers preparing drug solutions, the procurement of cefepime hydrochloride is advantageous. Its superior aqueous solubility compared to the zwitterionic form [1] ensures accurate and reproducible preparation of stock solutions and media supplementation, minimizing experimental variability due to precipitation or incomplete dissolution.

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